

Assessing the Drug-Like Properties of 4-Quinazolinecarbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 4-Quinazolinecarbonitrile

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The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved drugs, particularly in oncology. **4-Quinazolinecarbonitrile**, as a derivative of this privileged scaffold, presents a promising starting point for novel drug discovery programs. However, early and rigorous assessment of its drug-like properties is paramount to mitigate the risk of late-stage attrition. This guide provides a comparative analysis of the key drug-like attributes of **4-quinazolinecarbonitrile** against established quinazoline-based therapeutics: gefitinib, erlotinib, and lapatinib. The presented data, compiled from publicly available sources, serves as a benchmark for researchers embarking on the development of novel **4-quinazolinecarbonitrile** analogs.

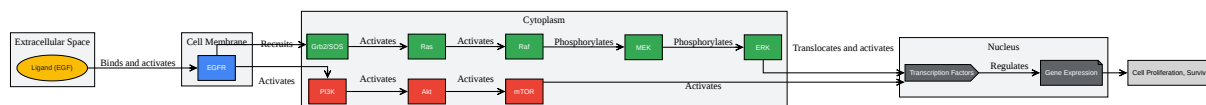
Executive Summary of Comparative Drug-Like Properties

The following table summarizes the critical Absorption, Distribution, Metabolism, and Excretion (ADME) and cytotoxicity properties of the comparator drugs. While experimental data for **4-quinazolinecarbonitrile** is not available in the public domain, the data for the approved drugs provides a crucial frame of reference for the expected performance of novel derivatives.

Property	Gefitinib	Erlotinib	Lapatinib	4-Quinazolinecarbonitrile (Predicted/Target Profile)
Molecular Weight (g/mol)	446.9	393.4	581.1	~169.17
Aqueous Solubility	Low, pH-dependent solubility.[1][2][3]	Very slightly soluble in water, pH-dependent.[4]	Practically insoluble in water.	Target: >50 µM in physiological buffers
Permeability (PAMPA)	High permeability (BCS Class II).[3]	High permeability (BCS Class II).[4][5]	High permeability (BCS Class II).	Target: High (Papp > 1 x 10 ⁻⁶ cm/s)
Metabolic Stability (Human Liver Microsomes)	Primarily metabolized by CYP3A4.[6][7][8]	Primarily metabolized by CYP3A4.[4][9][10]	Primarily metabolized by CYP3A4 and CYP3A5.[11][12][13]	Target: Moderate to high stability (t _{1/2} > 30 min)
Cytotoxicity (IC50)	Varies by cell line, e.g., ~3.98 µM (median across various tumors)[14], 31.0 µM (H1650)[15], 8.42 µM (A549).[16]	Varies by cell line, e.g., potent inhibition of EGFR.[9][17]	Varies by cell line, potent dual inhibitor of EGFR and HER2.	Target: Potent and selective against target cancer cell lines

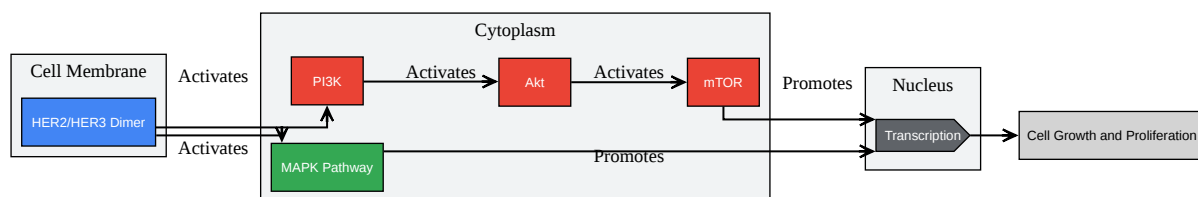
Key Signaling Pathways

Gefitinib, erlotinib, and lapatinib primarily exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Understanding these pathways is crucial for designing novel inhibitors based on the **4-quinazolinecarbonitrile** scaffold.



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Caption: Simplified EGFR Signaling Pathway.



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Caption: Simplified HER2 Signaling Pathway.

Experimental Protocols

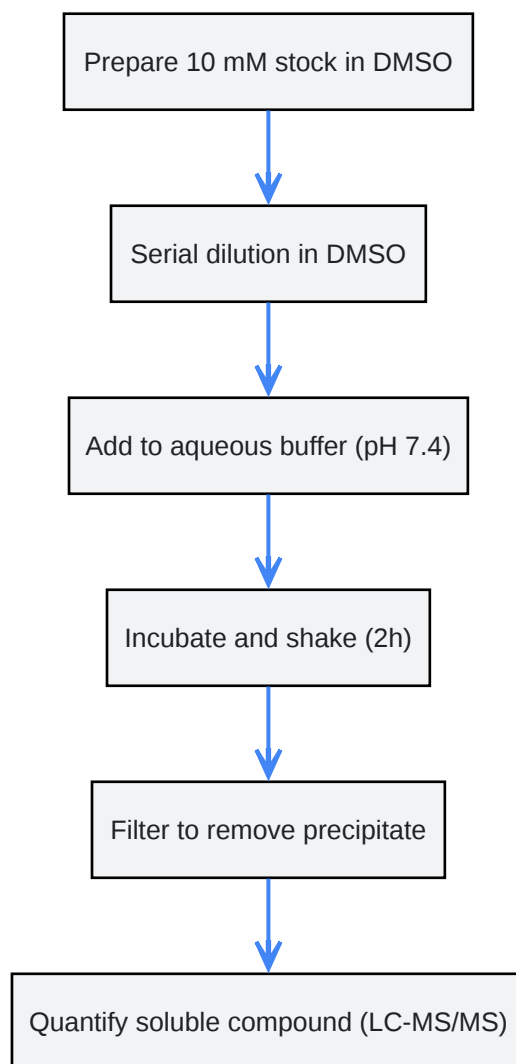
Accurate and reproducible experimental data is the foundation of any drug discovery project. Below are detailed protocols for the key in vitro assays used to assess the drug-like properties discussed in this guide.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
- **Addition to Buffer:** Transfer a small, fixed volume (e.g., 2 μ L) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- **Incubation:** Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
- **Analysis:** Determine the concentration of the compound remaining in solution after filtering out any precipitate. This is typically done using LC-MS/MS or UV-Vis spectroscopy by comparing to a standard curve.



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Caption: Kinetic Solubility Assay Workflow.

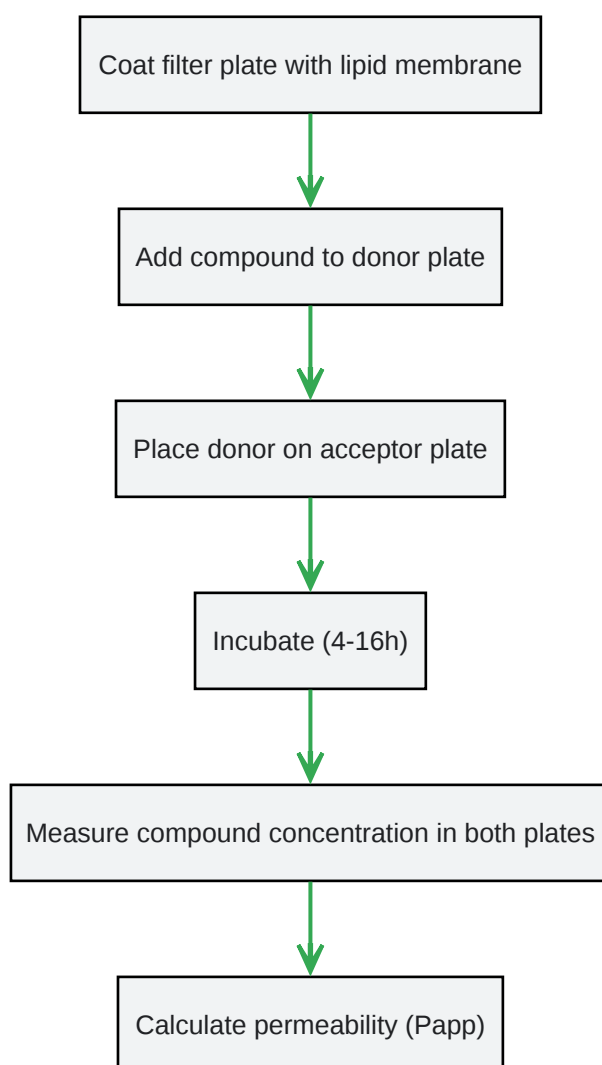
Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its potential for intestinal absorption.

Methodology:

- **Membrane Preparation:** A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

- Donor Solution: The test compound is dissolved in a buffer solution (pH adjusted to mimic the gastrointestinal tract, e.g., pH 6.5) and added to the wells of the filter (donor) plate.
- Acceptor Solution: The filter plate is placed on top of an acceptor plate containing a buffer solution (e.g., pH 7.4).
- Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
- Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS. The permeability coefficient (P_{app}) is then calculated.



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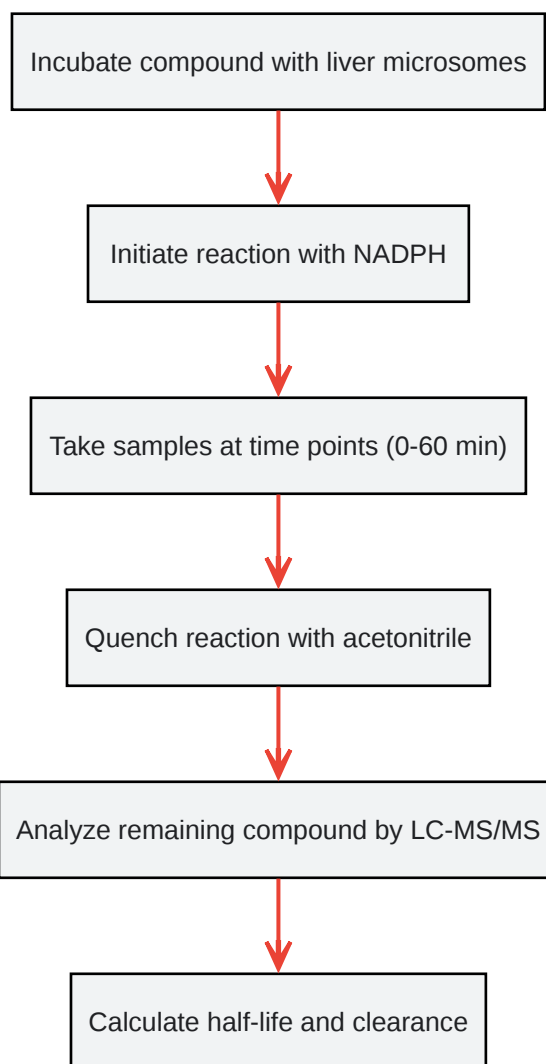
Caption: PAMPA Experimental Workflow.

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

Methodology:

- **Reaction Mixture:** A reaction mixture is prepared containing liver microsomes (human or other species), a buffer solution (pH 7.4), and the test compound at a specific concentration (e.g., 1 μ M).
- **Initiation:** The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes). A control reaction without NADPH is also run.
- **Time Points:** Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Quenching:** The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- **Analysis:** The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
- **Data Analysis:** The rate of disappearance of the compound is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).



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Caption: Liver Microsomal Stability Assay Workflow.

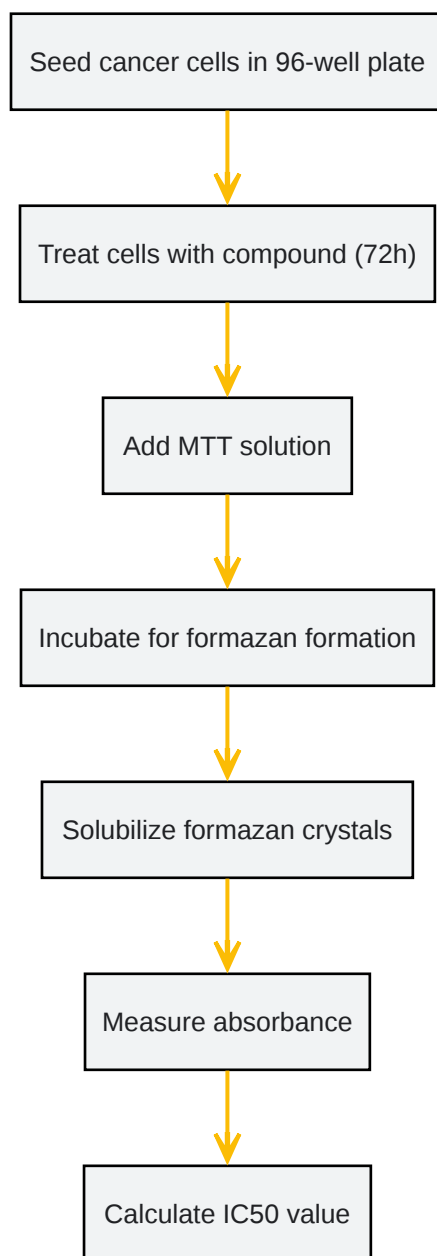
Cytotoxicity Assay (MTT Assay)

Purpose: To assess the cytotoxic effect of a compound on a cancer cell line, providing a measure of its anti-proliferative activity.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Incubation:** The plate is incubated for a few hours to allow for formazan formation.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The absorbance values are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).



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Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

The assessment of drug-like properties is a critical, data-driven process in modern drug discovery. While **4-quinazolinecarbonitrile** represents a promising starting scaffold, its success as a therapeutic agent will be contingent on a favorable balance of potency, solubility, permeability, metabolic stability, and a clean safety profile. By utilizing the comparative data

and detailed experimental protocols provided in this guide, researchers can make more informed decisions in the design and optimization of novel **4-quinazolinecarbonitrile** derivatives, ultimately increasing the probability of developing a successful clinical candidate. Direct experimental evaluation of **4-quinazolinecarbonitrile** and its analogs using the outlined assays is strongly recommended to generate robust, project-specific data.

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